
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride
Descripción general
Descripción
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in various chemical and biological research applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting tert-butyl chloroformate with N-methyl-4-aminobutane in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER oxides.
Reduction: Formation of N-(4-AMINOBUTYL)-N-METHYL amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID METHYL ESTER-HCl
- N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID ETHYL ESTER-HCl
Uniqueness
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is unique due to its tert-butyl ester group, which provides greater stability and resistance to hydrolysis compared to methyl or ethyl esters. This makes it particularly useful in applications requiring prolonged stability under various conditions.
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;/h5-8,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXADDOXQGGQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662488 | |
| Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-68-4 | |
| Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


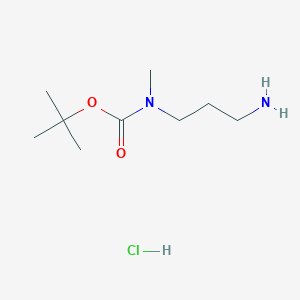
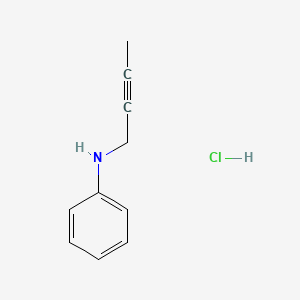
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

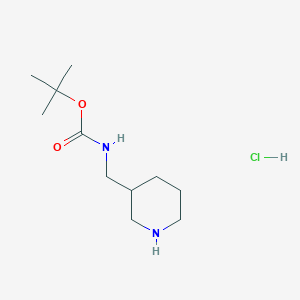

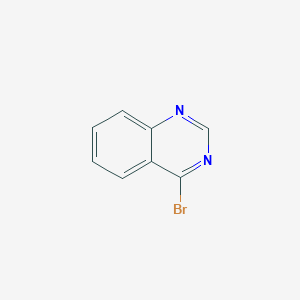


![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1520869.png)
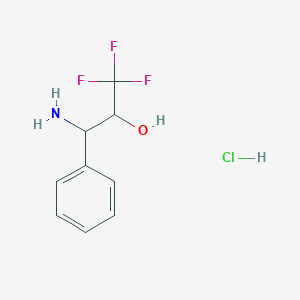
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
